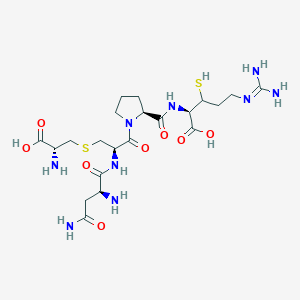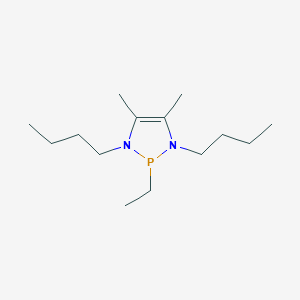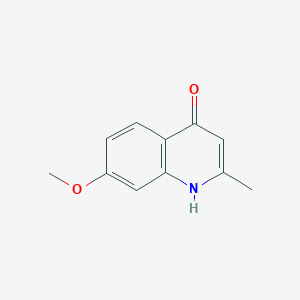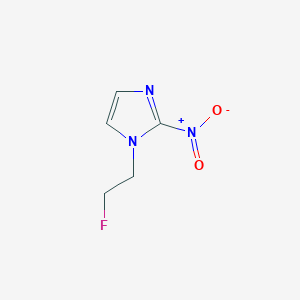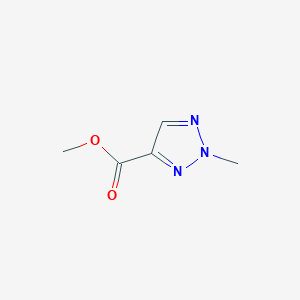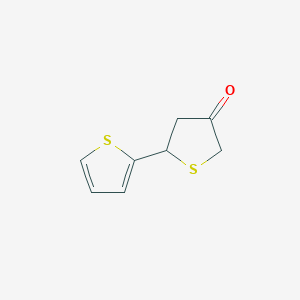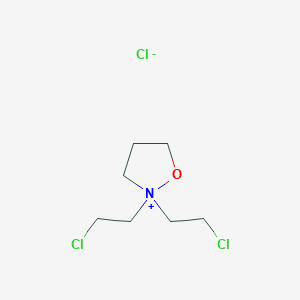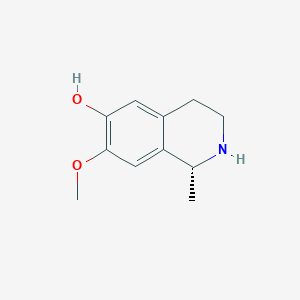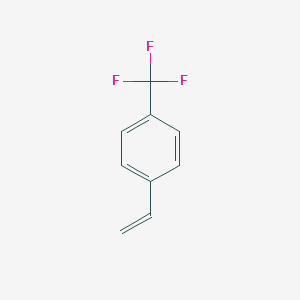
4-(三氟甲基)苯乙烯
概述
描述
4-(Trifluoromethyl)styrene is an organic compound with the molecular formula C9H7F3. It is characterized by the presence of a trifluoromethyl group attached to the para position of a styrene molecule. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, which are influenced by the electron-withdrawing nature of the trifluoromethyl group.
科学研究应用
4-(Trifluoromethyl)styrene is used extensively in scientific research due to its versatility:
Organic Synthesis: It serves as a synthetic intermediate for the preparation of more complex fluorinated compounds.
Material Science: Its unique properties make it valuable in the development of new materials, including polymers and coatings.
Pharmaceuticals: The compound’s reactivity and ability to form stable fluorinated products make it useful in drug development and medicinal chemistry.
安全和危害
作用机制
Target of Action
4-(Trifluoromethyl)styrene, also known as 1-(trifluoromethyl)-4-vinylbenzene, is primarily targeted towards the respiratory system . It is used as an organic chemical synthesis intermediate .
Mode of Action
It has been successfully utilized in c–f bond activation in a cf3 group, mainly including anionic s n 2′-type substitution, cationic s n 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
Biochemical Pathways
The compound plays a significant role in the synthesis of more complex fluorinated compounds. It has been used in transition metal-catalyzed cycloaddition reactions for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
The primary result of the action of 4-(Trifluoromethyl)styrene is the production of more complex fluorinated compounds . Overexposure may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
The compound is sensitive to moisture and light, and it is incompatible with oxidizing agents, acids, bases, heat, ultraviolet radiation, and free radical initiators . It is recommended to be stored at 2-8°C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)styrene can be synthesized through various methods. One common approach involves the coupling reaction of 2-bromo-3,3,3-trifluoropropene with aryl iodides, utilizing (3,3,3-trifluoroprop-1-en-2-yl)boronic acid as an intermediate . Another method includes the use of trifluoromethylated aromatic compounds as starting materials, followed by selective C–F bond activation .
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)styrene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the desired reactions and minimize by-products.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)styrene undergoes various chemical reactions, including:
Substitution Reactions: Both anionic S_N2’-type and cationic S_N1’-type substitutions are common.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Defluorinative Functionalization: This involves the activation of the C–F bond in the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, photoredox catalysts, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents, and sometimes light activation for photoredox catalysis .
Major Products Formed
The major products formed from these reactions include fluorinated cycloalkanes, cycloalkenes, and other complex fluorinated compounds .
相似化合物的比较
Similar Compounds
4-Vinylbenzotrifluoride: Similar in structure but lacks the specific reactivity of 4-(Trifluoromethyl)styrene.
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
4-(Trifluoromethyl)styrene is unique due to its combination of a styrene backbone with a trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high stability and reactivity .
属性
IUPAC Name |
1-ethenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDRCQPGANDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77884-24-3 | |
| Record name | Benzene, 1-ethenyl-4-(trifluoromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77884-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50382303 | |
| Record name | 4-Trifluoromethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-50-6 | |
| Record name | 4-Trifluoromethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Trifluoromethyl)styrene contribute to the performance of lithium metal batteries?
A1: 4-(Trifluoromethyl)styrene can be used to modify polymer electrolytes for lithium metal batteries []. It achieves this by selectively influencing ion transport. The trifluoromethyl (-CF3) group in 4-(Trifluoromethyl)styrene forms non-covalent interactions, specifically hydrogen bonds and dipole-dipole interactions, with TFSI- anions in the electrolyte. This interaction limits anion migration and improves the lithium transference number (tLi+), a key factor for efficient battery operation. Essentially, it helps lithium ions move more freely, leading to better battery performance.
Q2: Are there any computational studies that support the effectiveness of 4-(Trifluoromethyl)styrene in modifying polymer electrolytes?
A2: Yes, density functional theory (DFT) calculations have been used to investigate the impact of 4-(Trifluoromethyl)styrene on anion migration barriers []. These calculations confirm that the presence of the -CF3 group increases the energy barrier for anion movement, supporting the experimental findings of enhanced lithium ion transport in the modified electrolyte.
Q3: How does the structure of 4-(Trifluoromethyl)styrene influence its interaction with platinum nanoparticles?
A3: Research indicates that 4-(Trifluoromethyl)styrene, along with other para-substituted styrene derivatives, can be used to functionalize platinum nanoparticles []. The -CF3 group, being electron-withdrawing, influences the electron density of the styrene ring, affecting the molecule's interaction with the platinum surface. This interaction ultimately influences the size and properties of the resulting platinum nanoparticles.
Q4: What is the impact of the -CF3 group on the photoluminescent properties of platinum nanoparticles capped with 4-(Trifluoromethyl)styrene?
A4: Studies show that platinum nanoparticles capped with 4-(Trifluoromethyl)styrene exhibit photoluminescence []. The electron-withdrawing nature of the -CF3 group influences the energy levels within the system. This, in turn, affects the wavelengths of light absorbed and emitted by the nanoparticles, leading to observable shifts in the photoluminescence spectra compared to nanoparticles capped with styrene derivatives possessing different para-substituents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
